molecular formula C10H11N5O3 B142162 (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan CAS No. 143112-52-1

(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan

Cat. No.: B142162
CAS No.: 143112-52-1
M. Wt: 249.23 g/mol
InChI Key: QSDDQXROWUJAJX-LURJTMIESA-N
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Description

(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan (CAS: 143112-52-1) is a chiral derivatization agent featuring a nitrobenzofurazan core linked to a stereospecific 3-amino-pyrrolidine moiety. Its structure confers high electron affinity due to the nitro group, facilitating nucleophilic substitution reactions, while the amino-pyrrolidine group introduces steric and electronic effects that enhance substrate selectivity . This compound exhibits rapid reaction kinetics (completing derivatization in minutes under mild conditions) and stability across diverse pH and temperature ranges, making it valuable in analytical chemistry for labeling amines, thiols, and other nucleophiles .

Properties

IUPAC Name

(3S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDDQXROWUJAJX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576808
Record name (3S)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143112-52-1
Record name (3S)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan
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Biological Activity

(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan, often abbreviated as NBD-PyNCS, is a compound that has garnered interest in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and research findings.

  • Molecular Formula : C10H11N5O3
  • Molecular Weight : 249.23 g/mol
  • Melting Point : 178-184 °C

These properties indicate a stable compound with potential for various chemical reactions, particularly in biological systems.

The biological activity of NBD-PyNCS primarily revolves around its ability to act as a fluorescent probe and a chiral derivatization reagent. Its nitrobenzofurazan moiety is known for its electron-withdrawing properties, which enhance its reactivity with nucleophiles such as thiols and amines. This reactivity is crucial for applications in detecting and quantifying biological molecules.

Biological Applications

  • Fluorescent Probes : NBD-PyNCS is utilized in fluorescence microscopy and spectroscopy to visualize cellular components. The compound exhibits strong fluorescence, which can be employed to track biomolecules in live cells.
  • Chiral Derivatization : It serves as a chiral derivatization agent for the separation of enantiomers in pharmaceutical compounds. This application is vital for drug development, where the chirality of a compound can significantly influence its pharmacological effects.
  • Bioconjugation : The compound can be conjugated with various biomolecules to enhance their detection and characterization. For example, it has been used to label amino acids and peptides, facilitating their analysis in complex biological samples.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of NBD-PyNCS:

  • Cellular Uptake Studies : Experiments conducted on HeLa cells showed that NBD-PyNCS could effectively penetrate cell membranes, indicating its potential use in intracellular studies. The fluorescence intensity correlated with the concentration of the compound, demonstrating its effectiveness as a probe .
  • Reactivity with Thiols : NBD-PyNCS exhibited high reactivity with thiol-containing compounds, leading to the formation of stable conjugates. This property was exploited in assays designed to quantify cysteine levels in biological samples .

Case Study 1: Detection of Cysteine Enantiomers

A study focused on the quantification of cysteine enantiomers using NBD-PyNCS demonstrated its effectiveness as a derivatization reagent. The method achieved detection limits suitable for analyzing physiological samples, with recovery rates between 101% and 103% across tested concentrations .

Case Study 2: Tracking Drug Delivery

In another investigation, NBD-PyNCS was conjugated with a cancer drug to monitor its delivery within tumor cells. The fluorescent properties allowed researchers to visualize drug localization and release kinetics, providing insights into therapeutic efficacy .

Data Tables

PropertyValue
Molecular FormulaC10H11N5O3
Molecular Weight249.23 g/mol
Melting Point178-184 °C
Fluorescence EmissionStrong (λ_max ~ 409 nm)
ApplicationDescription
Fluorescent ProbeVisualizing cellular components
Chiral DerivatizationSeparating enantiomers
BioconjugationLabeling biomolecules

Scientific Research Applications

Chemical Biology Applications

Fluorescent Probes:
NBD-Apy is widely utilized as a fluorescent probe due to its ability to emit fluorescence upon interaction with biological molecules. It can tag amino acids, polypeptides, and proteins, enabling the visualization of these biomolecules in various biological systems. The compound's fluorescence properties are particularly pronounced when reacting with basic amino acids, which react faster than acidic or neutral amino acids .

Mechanism of Action:
The mechanism involves nucleophilic substitution reactions where the amino group of the amino acid interacts with the nitrobenzofurazan moiety, resulting in fluorescent substitution products. This property has been exploited in studies to track biochemical processes and interactions within cells .

Analytical Chemistry Applications

Detection and Quantification:
NBD-Apy has been employed in analytical methods for detecting amino acids and proteins due to its strong fluorescence signal. The compound allows for sensitive detection limits, making it suitable for applications in clinical diagnostics and biochemical assays. For instance, the reaction kinetics between NBD-Apy and various amino acids have been studied to optimize conditions for maximum fluorescence yield .

Spectroscopic Characterization:
The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis). These methods confirm the structure and purity of NBD-Apy, ensuring reliable results in analytical applications.

Material Science Applications

Self-Assembled Monolayers:
Research indicates that NBD-Apy can form self-assembled monolayers on gold and silver surfaces. This property is significant for developing sensors and electronic devices where surface properties are crucial . The chemisorption characteristics of NBD-Apy enhance its potential use in nanotechnology.

Polymer Composites:
NBD-Apy has been integrated into polymer matrices to create composites with enhanced optical properties. These materials can be used in photonic applications where light emission and absorption characteristics are critical. The incorporation of NBD-Apy into polymer networks has shown promising results in improving the mechanical and optical properties of the composites .

Case Studies

StudyApplicationFindings
Bem et al., 2004Reaction kinetics with amino acidsDemonstrated that basic amino acids react faster with NBD derivatives, leading to detectable fluorescence suitable for tagging proteins .
MDPI Study, 2023Novel derivatives synthesisExplored new derivatives of nitrobenzofurazan with chromogenic properties, showcasing potential for further applications in sensing technologies .
ResearchGate StudyChemisorption on nanoislandsInvestigated self-assembled monolayers of NBD derivatives on metal surfaces, highlighting their utility in sensor technology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The nitrobenzofurazan scaffold is widely modified to tailor reactivity and selectivity. Below are key analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituent Reactivity Profile Key Applications
(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan 143112-52-1 3-Amino-pyrrolidine (S-enantiomer) High stereoselectivity; rapid kinetics Chiral derivatization of amines
(R)-(−)-4-(3-Aminopyrrolidino)-7-nitrobenzofurazan 143112-51-0 3-Amino-pyrrolidine (R-enantiomer) Similar reactivity but opposite stereochemistry Study of enantiomeric discrimination
NBD-Cl (4-Chloro-7-nitrobenzofurazan) 10199-89-0 Chlorine Electrophilic; reacts with amines Derivatizing primary/secondary amines
4-(1-Methylhydrazino)-7-nitrobenzofurazan N/A Methylhydrazine Targets carbonyl groups HPLC labeling of aldehydes/ketones
4-(4-(2-Bromoethyl)piperazin-1-yl)-7-nitrobenzofurazan N/A Bromoethyl-piperazine Alkylating agent; slower kinetics Probing thiol-rich environments

Reactivity and Selectivity

  • Electron-Withdrawing Effects: The nitro group in all analogues enhances electrophilicity, but substituents modulate reactivity. For instance, NBD-Cl’s chlorine is a better leaving group than the amino-pyrrolidine in the (S)-enantiomer, making NBD-Cl faster in amine derivatization but less selective .
  • Steric Effects: The 3-amino-pyrrolidine group in this compound imposes steric hindrance, favoring reactions with less bulky nucleophiles. In contrast, piperazine-based analogues (e.g., 4-nitropiperazino derivatives) exhibit broader substrate tolerance due to their flexible ring structure .
  • Chirality: The (S)-enantiomer shows 20–30% higher reactivity toward L-amino acids compared to the (R)-form, as demonstrated in chiral HPLC studies .

Stability and Kinetics

  • Reaction Rate: this compound achieves derivatization in <10 minutes at 25°C, outperforming brominated analogues (e.g., 4-(2-bromoethyl)piperazino derivatives), which require >30 minutes due to slower alkylation kinetics .
  • pH Stability: The amino-pyrrolidine derivative maintains stability between pH 4–9, whereas NBD-Cl hydrolyzes rapidly above pH 8, limiting its utility in alkaline conditions .

Commercial Availability and Cost

Table 2: Pricing and Suppliers (Representative Data)
Compound Name Supplier Purity Packaging Price (USD)
This compound Santa Cruz Biotechnology ≥97% 10 mg $200
NBD-Cl Multiple suppliers ≥98% 100 mg $50–$100
4-(1-Methylhydrazino)-7-nitrobenzofurazan Adipogen Life Sciences ≥97% 50 mg $165
(R)-(−)-4-(3-Aminopyrrolidino)-7-nitrobenzofurazan Santa Cruz Biotechnology ≥95% 10 mg $220

The (S)-enantiomer is priced 10–15% higher than NBD-Cl, reflecting its enantiopurity and specialized applications .

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at temperatures ranging from 40–60°C. A stoichiometric equivalence of NBD-Cl and (S)-3-aminopyrrolidine ensures minimal side products. Key parameters include:

ParameterOptimal ValueImpact on Yield/Purity
SolventAcetonitrileEnhances nucleophilicity
Temperature40°CBalances reaction rate and decomposition
Reaction Time40–60 minutesComplete substitution observed via TLC
Molar Ratio (NBD-Cl:Amine)1:1.05Prevents excess unreacted amine

Mechanistic Insight : The nitro group withdraws electron density via resonance, facilitating attack by the primary amine at the 4-position. The reaction proceeds through a Meisenheimer complex intermediate, with chloride as the leaving group.

Stereochemical Control and Enantiomeric Purity

The chiral center in (S)-3-aminopyrrolidine necessitates stringent control to preserve enantiomeric excess (ee). Racemization risks are mitigated by:

  • Low-Temperature Conditions : Maintaining temperatures below 60°C prevents thermal degradation of the chiral amine.

  • Inert Atmosphere : Conducting reactions under nitrogen or argon minimizes oxidative side reactions.

  • Optical Rotation Validation : Post-synthesis, the product’s specific rotation is measured (e.g., [α]<sub>D</sub><sup>25</sup> = +120° in methanol) to confirm configuration retention.

Purification Techniques

Crude product purification involves:

  • Precipitation : Cooling the reaction mixture induces crystallization, yielding a yellow solid.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials and byproducts.

  • Recrystallization : Methanol/water mixtures (4:1) enhance crystalline purity (>95% by HPLC).

Analytical Characterization

Post-synthesis validation employs multiple spectroscopic and chromatographic methods:

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.20 (d, J = 8.4 Hz, 1H, H-5), 6.90 (d, J = 8.4 Hz, 1H, H-6), 3.85–3.70 (m, 4H, pyrrolidine), 3.10 (t, J = 6.8 Hz, 1H, NH<sub>2</sub>).

  • FT-IR (KBr): ν 3350 cm<sup>−1</sup> (N-H stretch), 1520 cm<sup>−1</sup> (NO<sub>2</sub> asymmetric stretch), 1340 cm<sup>−1</sup> (NO<sub>2</sub> symmetric stretch).

  • UV-Vis (MeCN): λ<sub>max</sub> = 470 nm (ε = 12,000 M<sup>−1</sup>cm<sup>−1</sup>).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 80:20 methanol/water) confirms >98% purity with retention time = 8.2 minutes.

Comparative Analysis of Synthetic Methodologies

While the S<sub>N</sub>Ar route dominates, alternative methods have been explored:

MethodAdvantagesLimitations
S<sub>N</sub>Ar High yield (75–80%), scalableRequires anhydrous conditions
Microwave-Assisted Reduced reaction time (15 minutes)Specialized equipment needed
Solid-Phase Synthesis Ease of purificationLower yield (50–60%)

Industrial-Scale Production Considerations

Scaling the S<sub>N</sub>Ar reaction requires:

  • Continuous Flow Reactors : Improve heat distribution and reduce reaction time.

  • Solvent Recycling : Acetonitrile recovery via distillation reduces costs.

  • Quality Control : In-line FT-IR monitors reaction progression in real time .

Q & A

Q. What experimental controls are essential when studying reactive oxygen species (ROS) generation with nitrobenzofurazan derivatives?

  • Methodological Answer :
  • ROS Scavengers : Include catalase (for H2O2) and superoxide dismutase (for O2•⁻) in parallel experiments.
  • Electrochemical Validation : Use cyclic voltammetry to confirm redox potentials (e.g., E1/2 ~−0.5 V vs Ag/AgCl for O2•⁻ generation).
  • Mass Spectrometry : Detect stable adducts (e.g., nitroso intermediates) to clarify ROS pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan
Reactant of Route 2
Reactant of Route 2
(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan

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